molecular formula C9H18O B1227284 cis-3,3,5-Trimethylcyclohexanol CAS No. 54352-39-5

cis-3,3,5-Trimethylcyclohexanol

Cat. No.: B1227284
CAS No.: 54352-39-5
M. Wt: 142.24 g/mol
InChI Key: BRRVXFOKWJKTGG-JGVFFNPUSA-N
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Description

cis-3,3,5-Trimethylcyclohexanol: is an organic compound with the molecular formula C9H18O. It is a stereoisomer of 3,3,5-trimethylcyclohexanol, which exists in both cis and trans forms. This compound is known for its minty flavor and is used as a precursor in the synthesis of various industrial and pharmaceutical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-3,3,5-Trimethylcyclohexanol can be synthesized through the hydrogenation of isophorone. The reaction typically involves the use of a hydrogenation catalyst such as palladium on activated charcoal under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of isophorone in the presence of a suitable catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired cis isomer .

Chemical Reactions Analysis

Types of Reactions: cis-3,3,5-Trimethylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed:

Scientific Research Applications

cis-3,3,5-Trimethylcyclohexanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3,3,5-trimethylcyclohexanol involves its interaction with specific molecular targets and pathways. For instance, as a precursor to cyclandelate, it acts as a vasodilator by relaxing smooth muscle cells in blood vessels, thereby increasing blood flow. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

    trans-3,3,5-Trimethylcyclohexanol: The trans isomer of 3,3,5-trimethylcyclohexanol, which has different physical and chemical properties.

    3,3,5-Trimethylcyclohexanone: The ketone derivative of 3,3,5-trimethylcyclohexanol.

    3,3,5-Trimethylcyclohexanoic acid: The carboxylic acid derivative of 3,3,5-trimethylcyclohexanol

Uniqueness: cis-3,3,5-Trimethylcyclohexanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its trans isomer and other derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specific pharmaceuticals and industrial products .

Properties

CAS No.

54352-39-5

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

IUPAC Name

(1R,5R)-3,3,5-trimethylcyclohexan-1-ol

InChI

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

BRRVXFOKWJKTGG-JGVFFNPUSA-N

SMILES

CC1CC(CC(C1)(C)C)O

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)O

Canonical SMILES

CC1CC(CC(C1)(C)C)O

boiling_point

195.6 °C

melting_point

46.55 °C

Key on ui other cas no.

933-48-2

physical_description

PelletsLargeCrystals

Pictograms

Irritant

Synonyms

3,3,5-trimethylcyclohexanol
3,3,5-trimethylcyclohexanol, (cis)-isomer
3,3,5-trimethylcyclohexanol, (trans)-isomer
cis-3,3,5-trimethylcyclohexanol

Origin of Product

United States

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